molecular formula C10H9NO B12873667 1,4-Dihydroquinoline-3-carbaldehyde

1,4-Dihydroquinoline-3-carbaldehyde

Cat. No.: B12873667
M. Wt: 159.18 g/mol
InChI Key: JPZIBAJGRPFSMW-UHFFFAOYSA-N
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Description

1,4-Dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aldehyde group at the 3-position and a dihydro group at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Riley reaction, which is used to synthesize quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives . This reaction typically involves the use of selenium dioxide as an oxidizing agent under reflux conditions. Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo a series of reactions to form the desired quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The quinoline ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1,4-Dihydroquinoline-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The specific molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1,4-Dihydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1,4-dihydroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,6-7,11H,5H2

InChI Key

JPZIBAJGRPFSMW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC=C1C=O

Origin of Product

United States

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